4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine
Overview
Description
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, also known as BTFM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Photophysical Analysis and Biomolecular Binding
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine and its derivatives have been investigated for their photophysical properties. They exhibit intraligand and charge-transfer type transitions, which align with their aromatic heterocycle structures. Additionally, these compounds have demonstrated strong interactions with ct-DNA, possibly due to π-stacking or hydrogen-bonding interactions (Bonacorso et al., 2018).
Synthesis of Morpholine Derivatives
Research has been conducted on the synthesis of various morpholine derivatives, involving this compound. These syntheses often employ methods like Buchwald–Hartwig amination and cyclodehydrohalogenation. Such studies contribute to the understanding of the structural and reactive properties of morpholine derivatives (Abdulla et al., 1971).
Crystal Structure Analysis
This compound has been used in the analysis of crystal structures of various chemical compounds. Understanding the molecular and crystal structure of these compounds aids in the exploration of their physical and chemical properties, which is essential for their application in various fields (Ibiş et al., 2010).
Antimicrobial and Modulating Activity
Some derivatives of this compound have shown potential in antimicrobial activities. Studies have assessed their efficacy against different strains of bacteria and fungi, providing insights into their potential therapeutic applications (Oliveira et al., 2015).
Synthesis of 1H-Indazole-1-Carboxamide Derivatives
Research on the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, using this compound, has shown significant inhibitory capacity against cancer cell lines. This highlights the compound's potential in cancer research and therapy (Ji et al., 2018).
properties
IUPAC Name |
4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-8-1-2-10(9(7-8)11(13,14)15)16-3-5-17-6-4-16/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPVMSUPLNPGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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